2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene
Overview
Description
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene is an organic compound that belongs to the class of aromatic iodides. This compound is characterized by the presence of an iodine atom attached to a benzene ring, along with methyloxy and methyloxymethyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene typically involves the iodination of a suitable precursor. One common method involves the reaction of 2-methoxy-3-(methoxymethyl)phenol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyloxy and methyloxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in the presence of acidic or basic conditions.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include cyclohexane derivatives and partially hydrogenated aromatic compounds.
Scientific Research Applications
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methyloxy and methyloxymethyl groups can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-(methoxymethyl)benzene: This compound has a similar structure but lacks the additional methyloxy group.
2-Iodo-1-methylimidazole: This compound contains an iodine atom attached to an imidazole ring instead of a benzene ring.
1-Iodo-2-(2-methylallyloxy)benzene: This compound has a similar iodine substitution pattern but different alkoxy groups.
Uniqueness
2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene is unique due to the presence of both methyloxy and methyloxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2-iodo-1-methoxy-3-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-6-13-8-5-3-4-7(12-2)9(8)10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBADLLZIBMSMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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